molecular formula C20H21NO4 B2610075 7-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 1797183-63-1

7-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2610075
CAS No.: 1797183-63-1
M. Wt: 339.391
InChI Key: LNQYAEARHCMXBP-UHFFFAOYSA-N
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Description

7-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzofuran ring, methoxy groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the benzofuran derivative and an amine or ammonia in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine), catalysts (iron, aluminum chloride)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

7-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cell surface receptors to alter cellular signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-2-methylquinoline-3-carboxylic acid
  • 7-Methoxy-N-(2-methoxybenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-indazole-3-carboxamide
  • N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide

Uniqueness

7-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its benzofuran core, combined with methoxy and carboxamide groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

7-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13-7-4-5-9-15(13)18(24-3)12-21-20(22)17-11-14-8-6-10-16(23-2)19(14)25-17/h4-11,18H,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQYAEARHCMXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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